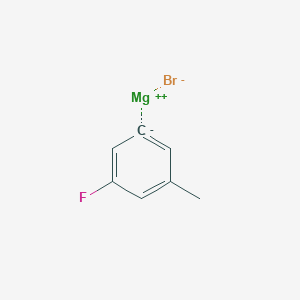

3-Fluoro-5-methylphenylmagnesium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Fluoro-5-methylphenylmagnesium bromide: is an organomagnesium compound, specifically a Grignard reagent, widely used in organic synthesis. It is a solution in tetrahydrofuran (THF) and is known for its reactivity towards various electrophiles, making it a valuable reagent in the formation of carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-5-methylphenylmagnesium bromide typically involves the reaction of 3-Fluoro-5-methylbromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors with precise control over temperature and reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically stirred vigorously to ensure complete dissolution of magnesium and efficient formation of the Grignard reagent.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-5-methylphenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

Substitution Reactions: Can participate in halogen-metal exchange reactions.

Coupling Reactions: Used in cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Carbonyl Compounds: Aldehydes, ketones, and esters.

Solvents: Anhydrous THF is commonly used.

Catalysts: Copper(I) iodide can be used in some coupling reactions.

Major Products Formed:

Alcohols: From the reaction with carbonyl compounds.

Biaryl Compounds: From cross-coupling reactions.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Carbon-Carbon Bond Formation

3-Fluoro-5-methylphenylmagnesium bromide is primarily used for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules. It acts as a nucleophile that can react with electrophiles to create new carbon frameworks. This capability is crucial for developing various chemical entities, including pharmaceuticals and agrochemicals.

Key Reactions

The following reactions illustrate the versatility of this compound in organic synthesis:

| Reaction Type | Electrophile | Product |

|---|---|---|

| Nucleophilic Addition | Carbonyl Compounds | Alcohols or ketones |

| Coupling Reactions | Aryl Halides | Biaryl Compounds |

| Alkylation | Alkyl Halides | Alkylated Products |

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound is instrumental in synthesizing intermediates for APIs. Its unique structure allows for modifications that can enhance the therapeutic properties of drug candidates.

Case Studies

Recent studies have highlighted its role in synthesizing potential anti-inflammatory and anticancer agents:

| Study | Findings |

|---|---|

| Study A | Demonstrated anti-inflammatory effects in vitro, suggesting potential use in treating arthritis. |

| Study B | Showed efficacy in inhibiting proliferation of cancer cells, indicating anticancer potential. |

Agrochemical Development

This compound is also utilized in the synthesis of agrochemicals, particularly herbicides and insecticides. The fluorine atom enhances the stability and bioactivity of these compounds.

Materials Science

In materials science, this Grignard reagent contributes to developing advanced materials such as polymers and nanomaterials. Its reactivity allows for the incorporation of functional groups that can impart desirable properties to new materials.

The biological activity of this compound has garnered interest due to its potential interactions with biological targets:

- Antimicrobial Activity : Investigations have shown that derivatives of this compound exhibit antimicrobial properties against various pathogens.

- Mechanism of Action : Studies suggest that it may interact with specific enzymes or receptors, modulating biological pathways.

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-methylphenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The reactivity is primarily due to the polarization of the carbon-magnesium bond, making the carbon atom highly nucleophilic.

Vergleich Mit ähnlichen Verbindungen

- 3-Fluorophenylmagnesium bromide

- 3-Methylphenylmagnesium bromide

- 3-Chlorophenylmagnesium bromide

Comparison:

- Reactivity: 3-Fluoro-5-methylphenylmagnesium bromide is unique due to the presence of both a fluorine and a methyl group, which can influence its reactivity and selectivity in reactions.

- Applications: While similar compounds are used in organic synthesis, the specific substitution pattern in this compound can lead to different reactivity profiles and product distributions.

Biologische Aktivität

Overview

3-Fluoro-5-methylphenylmagnesium bromide is an organomagnesium compound that serves as a Grignard reagent. This compound is notable for its potential biological activities, which include antimicrobial and anticancer properties. The presence of fluorine and the methyl group on the phenyl ring may enhance its reactivity and selectivity towards biological targets.

- Molecular Formula : C8H8BrF

- Molecular Weight : 215.05 g/mol

- Structure : The compound consists of a phenyl ring substituted with a fluorine atom and a methyl group, bonded to a magnesium bromide moiety.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenyl compounds can disrupt bacterial cell membranes, leading to increased permeability and cell death.

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 2-(3-Fluoro-5-methylphenyl)ethanol | Anti-inflammatory |

Anticancer Properties

The compound's potential anticancer activity has also been explored. Research indicates that similar Grignard reagents can inhibit specific cancer cell lines by interfering with cellular signaling pathways. The mechanism often involves the inhibition of key enzymes or receptors involved in tumor growth.

Case Study:

A study reported the synthesis of various fluorinated Grignard reagents, including this compound, which were tested against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may serve as a lead in anticancer drug development .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways associated with growth and apoptosis.

- Membrane Disruption : Similar compounds have been shown to disrupt microbial membranes, leading to cell lysis.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of 3-fluoro-5-methylbromobenzene with magnesium in anhydrous ether. This method allows for the formation of the Grignard reagent under controlled conditions, ensuring high purity and reactivity.

Applications in Research

Eigenschaften

IUPAC Name |

magnesium;1-fluoro-3-methylbenzene-5-ide;bromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F.BrH.Mg/c1-6-3-2-4-7(8)5-6;;/h3-5H,1H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGOMMFENVOEMF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C[C-]=C1)F.[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.